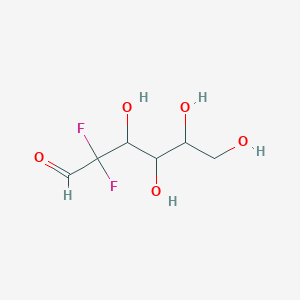

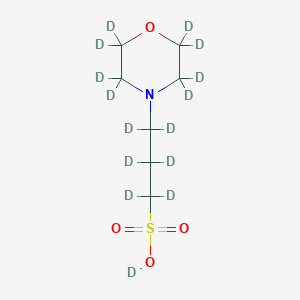

![molecular formula C36H16F22IrN4P-3 B12303403 2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B12303403.png)

2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate” is a complex organometallic compound. It features a combination of fluorinated aromatic rings and pyridine ligands coordinated to an iridium center, with hexafluorophosphate as the counterion. Such compounds are often of interest in fields like catalysis, materials science, and medicinal chemistry due to their unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the preparation of the fluorinated aromatic and pyridine ligands, followed by coordination to the iridium center. Typical reaction conditions might include:

Ligand Synthesis: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Coordination to Iridium: Use of iridium precursors such as iridium trichloride or iridium acetylacetonate in the presence of the ligands under inert atmosphere conditions (e.g., nitrogen or argon).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:

Continuous Flow Chemistry: To enhance reaction efficiency and control.

Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

This compound may undergo various types of reactions, including:

Oxidation: Potentially forming higher oxidation state complexes.

Reduction: Reducing the iridium center or the ligands.

Substitution: Ligand exchange reactions with other coordinating species.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids.

Reduction: Use of reducing agents such as sodium borohydride or hydrazine.

Substitution: Ligand exchange using other pyridine derivatives or phosphines.

Major Products

The major products would depend on the specific reactions, but could include:

Oxidized Complexes: With different oxidation states of iridium.

Reduced Complexes: With altered ligand environments.

Substituted Complexes: Featuring new ligands in place of the original ones.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: As a catalyst in organic transformations, including hydrogenation, C-H activation, and cross-coupling reactions.

Materials Science: In the development of advanced materials, such as light-emitting diodes (LEDs) and photovoltaic cells.

Biology and Medicine

Drug Development: Potential use in designing new pharmaceuticals due to its unique reactivity and stability.

Bioimaging: As a probe for imaging biological systems, given its potential luminescent properties.

Industry

Chemical Manufacturing: In the synthesis of fine chemicals and intermediates.

Environmental Applications: As a catalyst for environmental remediation processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects would involve:

Molecular Targets: Interaction with specific substrates or biological molecules.

Pathways Involved: Catalytic cycles in chemical reactions or signaling pathways in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2,4-Difluorophenyl)pyridine: A simpler analog without the iridium center.

Trifluoromethylpyridine Derivatives: Compounds with similar fluorinated pyridine structures.

Iridium Complexes: Other iridium-based organometallic compounds with different ligands.

Eigenschaften

Molekularformel |

C36H16F22IrN4P-3 |

|---|---|

Molekulargewicht |

1145.7 g/mol |

IUPAC-Name |

2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |

InChI |

InChI=1S/C12H6F6N2.2C12H5F5N.F6P.Ir/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18;2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-7(2,3,4,5)6;/h1-6H;2*1-2,4-6H;;/q;3*-1; |

InChI-Schlüssel |

ABYRRBVUWQVBSI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

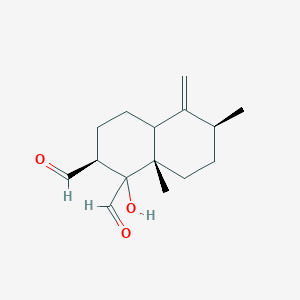

![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis](/img/structure/B12303330.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12303338.png)

![N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]](/img/structure/B12303356.png)

![benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12303359.png)

![[3-Hydroxy-5-oxo-4-pentyl-5h-furan-(2z)-ylidene]-acetic acid](/img/structure/B12303360.png)

![5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide](/img/structure/B12303368.png)

![(3S)-1-(3-Chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B12303374.png)

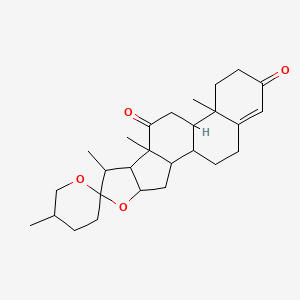

![10-[3-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12303397.png)